Cas no 1310693-92-5 (Tubastatin A hydrochloride)

Tubastatin A hydrochloride is a selective and potent inhibitor of histone deacetylase 6 (HDAC6), exhibiting an IC50 value of ~15 nM. It demonstrates high specificity for HDAC6 over other HDAC isoforms, making it a valuable tool for studying HDAC6-mediated cellular processes. The compound has been widely utilized in research to investigate the role of HDAC6 in protein aggregation, neurodegeneration, and cancer biology. Its hydrochloride salt form enhances solubility and stability, ensuring reliable performance in biochemical and cell-based assays. Tubastatin A hydrochloride is particularly useful for probing the therapeutic potential of HDAC6 inhibition in diseases such as multiple myeloma and Alzheimer's.
Tubastatin A hydrochloride structure
Tubastatin A hydrochloride structure
商品名:Tubastatin A hydrochloride
CAS番号:1310693-92-5
MF:C20H21N3O2.HCl
メガワット:371.86058
MDL:MFCD20488052
CID:829170

Tubastatin A hydrochloride 化学的及び物理的性質

名前と識別子

    • Tubastatin A hydrochloride
    • Tubastatin A HCl
    • N-Hydroxy-4-[(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5 -yl)methyl]benzamide hydrochloride (1:1)
    • Tubastatin A Hydroch
    • Tubastatin A Hydrochloride (Also See: T897000)
    • Tubastatin A Hydrochloride(Also See: T897000)
    • TSA HCl
    • N-Hydroxy-4-[[2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl]methyl]benzamide Hydrochloride
    • N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide hydrochloride
    • MDL: MFCD20488052
    • インチ: InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H
    • InChIKey: LJTSJTWIMOGKRJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=C(C=C1)CN2C3=C(C4=C2C=CC=C4)CN(C)CC3)NO.[H]Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 4

Tubastatin A hydrochloride セキュリティ情報

Tubastatin A hydrochloride 税関データ

  • 税関コード:29339900

Tubastatin A hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A107990-50mg
N-Hydroxy-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide hydrochloride
1310693-92-5 98%
50mg
$65.0 2025-02-19
MedChemExpress
HY-13271-200mg
Tubastatin A Hydrochloride
1310693-92-5 98.19%
200mg
¥2494 2024-05-24
ChemScence
CS-0498-500mg
Tubastatin A Hydrochloride
1310693-92-5 98.21%
500mg
$600.0 2022-04-02
Ambeed
A107990-1mg
N-Hydroxy-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide hydrochloride
1310693-92-5 98%
1mg
$8.0 2025-02-19
Ambeed
A107990-10mg
N-Hydroxy-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide hydrochloride
1310693-92-5 98%
10mg
$28.0 2025-02-19
BAI LING WEI Technology Co., Ltd.
1564431-5MG
Tubastatin A HCl, 98%, a potent and selective HDAC6 inhibitor
1310693-92-5 98%
5MG
¥ 50 2022-04-26
DC Chemicals
DC6303-1 g
Tubastatin A HCl
1310693-92-5 >98%
1g
$1200.0 2022-02-28
TRC
T897010-200mg
Tubastatin A Hydrochloride
1310693-92-5
200mg
$894.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032652-250mg
Tubastatin A hydrochloride
1310693-92-5 98%
250mg
¥2030 2024-05-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3687-100MG
Tubastatin A Hydrochloride
1310693-92-5 >97.0%(HPLC)
100mg
¥3865.00 2023-09-07

Tubastatin A hydrochloride 関連文献

Tubastatin A hydrochlorideに関する追加情報

Comprehensive Overview of Tubastatin A Hydrochloride (CAS No. 1310693-92-5): Mechanism, Applications, and Research Insights

Tubastatin A hydrochloride (CAS No. 1310693-92-5) is a highly selective and potent inhibitor of histone deacetylase 6 (HDAC6), a key enzyme involved in epigenetic regulation and cellular homeostasis. With its molecular formula C20H21N3O2·HCl, this compound has garnered significant attention in biomedical research due to its unique specificity for HDAC6 over other HDAC isoforms. Researchers frequently search for terms like "HDAC6 inhibitor", "Tubastatin A solubility", and "Tubastatin A vs. other HDAC inhibitors", reflecting its growing relevance in drug discovery and disease modeling.

The mechanism of action of Tubastatin A hydrochloride centers on its ability to modulate α-tubulin acetylation, a process critical for cytoskeletal stability and intracellular transport. Unlike pan-HDAC inhibitors, Tubastatin A exhibits minimal off-target effects, making it a preferred tool for studying HDAC6-dependent pathways. Recent studies highlight its potential in addressing neurodegenerative diseases, cancer immunotherapy, and inflammatory disorders—topics trending in scientific forums and AI-driven literature searches. Questions such as "Can Tubastatin A cross the blood-brain barrier?" or "Tubastatin A clinical trials 2023" underscore its translational potential.

From a biochemical perspective, Tubastatin A hydrochloride demonstrates an IC50 of ~15 nM for HDAC6, with >1,000-fold selectivity over HDAC1. This precision enables researchers to dissect HDAC6's role in aggresome formation and protein degradation without confounding results from other HDACs. Its application extends to ChIP-seq and proteomics studies, where users often inquire about "Tubastatin A protocol for cell culture" or "optimal dosage for in vivo studies". The compound's stability in aqueous solutions (pH 3–7) and bioavailability further enhance its utility.

Emerging trends link Tubastatin A hydrochloride to autophagy modulation and immune checkpoint regulation, areas dominating recent PubMed citations. Notably, its synergy with PARP inhibitors in oncology models has sparked debates on "combination therapy strategies". The compound's hydrochloride salt form (CAS 1310693-92-5) ensures improved solubility for experimental reproducibility—a detail frequently queried in researchgate discussions.

Quality control parameters for Tubastatin A hydrochloride typically include HPLC purity (>98%), mass spectrometry validation, and endotoxin testing. These metrics address common purchaser concerns like "how to verify Tubastatin A authenticity" or "storage conditions for long-term stability". As the scientific community pivots toward targeted epigenetic therapies, this compound remains at the forefront of translational research, bridging gaps between bench findings and therapeutic innovation.

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